molecular formula C19H19F3N2O2 B2840073 N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2320536-81-8

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2840073
CAS No.: 2320536-81-8
M. Wt: 364.368
InChI Key: OPSXFRYMXMUWAK-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a benzhydryl group, a trifluoroethoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The azetidine ring provides structural rigidity, contributing to the compound’s stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is unique due to the combination of its benzhydryl and trifluoroethoxy groups, which confer distinct chemical and biological properties. The presence of the azetidine ring further enhances its stability and potential bioactivity, making it a valuable compound for research and development .

Biological Activity

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with a diphenylmethyl group and a trifluoroethoxy moiety. The molecular formula can be represented as C18_{18}H18_{18}F3_3N3_3O. Its structural properties contribute to its biological activity, particularly in modulating signaling pathways involved in cancer progression.

Research indicates that compounds with similar azetidine structures often interact with critical signaling pathways. For instance, azetidine derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently activated in various cancers, including breast cancer. Inhibition of STAT3 can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
STAT3 InhibitionReduced proliferation in breast cancer cells
AntiproliferativeInduction of apoptosis in human solid tumors
Anticancer ActivityEffective against MDA-MB-231 and MDA-MB-468 cells

Case Studies and Experimental Findings

  • In Vitro Studies :
    • In vitro studies have demonstrated that this compound exhibits significant inhibition of cell growth in human breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. The compound showed an IC50_{50} value of approximately 0.79 μM against STAT3 activity, indicating potent inhibitory effects at low concentrations .
  • Cellular Uptake :
    • The compound's cellular uptake was assessed to understand its bioavailability. It was noted that modifications to the carboxamide group could enhance membrane permeability, thereby improving cellular activity compared to its carboxylic acid analogues .
  • Combination Therapy :
    • Further investigations explored the efficacy of combining this compound with established chemotherapeutic agents like docetaxel and cisplatin. Such combinations resulted in a synergistic effect, enhancing the overall anticancer response .

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in oncology. Its ability to inhibit critical pathways involved in tumorigenesis positions it as a candidate for further development. Future studies should focus on:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models to evaluate its therapeutic potential.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects on cancer cells.
  • Safety Profile : Comprehensive toxicity studies to establish safe dosage levels for potential clinical applications.

Properties

IUPAC Name

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)13-26-16-11-24(12-16)18(25)23-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSXFRYMXMUWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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